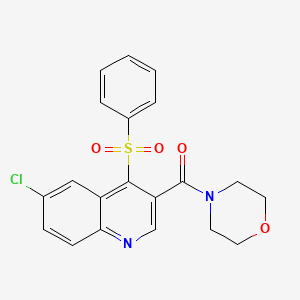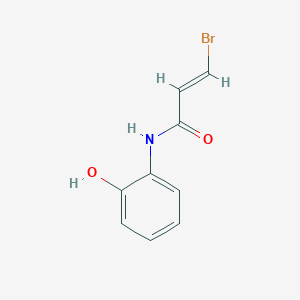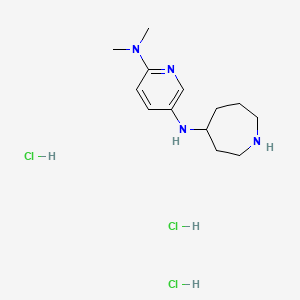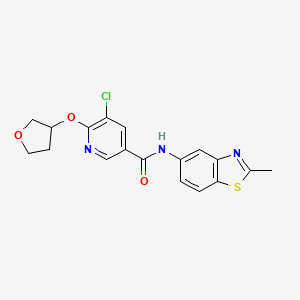
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry
作用機序
Target of Action
The primary targets of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone are protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP) . These enzymes play crucial roles in cellular signaling pathways, particularly those related to insulin signaling and immune responses .
Mode of Action
This compound interacts with its targets, PTP1B and TC-PTP, by inhibiting their activity . This inhibition is achieved through the compound’s affinity to both enzymes, as corroborated by in silico modeling experiments .
Biochemical Pathways
The inhibition of PTP1B and TC-PTP affects several biochemical pathways. For instance, it can lead to an increase in insulin sensitivity and a decrease in inflammation . The exact downstream effects of this compound on these pathways are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action include improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia, and insulin resistance, and increased expression of the PTP1B and TC-PTP genes in the liver . These effects were observed in obese male Wistar rats following a five-day administration of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzyl alcohol, the compound can be synthesized through a series of reactions involving methylation, cyclization, and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and catalysts is crucial to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-formyl-6-methyl-2(1H)-quinolinone or 3-carboxy-6-methyl-2(1H)-quinolinone.
科学的研究の応用
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline: Shares the hydroxymethyl group but differs in the core structure.
6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one: Similar in having a hydroxymethyl group but with a chloro substituent.
6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one: Similar in structure but with a bromo substituent.
Uniqueness
3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone is unique due to its specific substitution pattern on the quinolinone ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and methyl groups at specific positions makes it a versatile compound for various applications.
特性
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-5,13H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIFZEBNTZNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)



![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)
![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)
![N4-(3-chloro-4-methylphenyl)-N6-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2957863.png)

